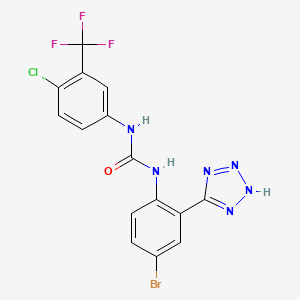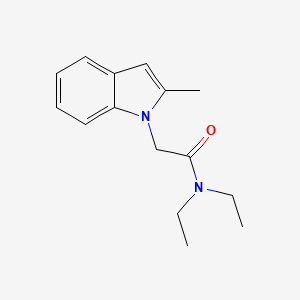
1H-Indole-1-acetamide, N,N-diethyl-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-acetamide, N,N-diethyl-2-methyl- is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Métodos De Preparación
The synthesis of 1H-Indole-1-acetamide, N,N-diethyl-2-methyl- typically involves the reaction of indole derivatives with acetamide and diethylamine. One common method includes the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a soluble base such as triethylamine. The reaction is carried out under reflux conditions in a toluene/acetonitrile mixture at elevated temperatures .
Análisis De Reacciones Químicas
1H-Indole-1-acetamide, N,N-diethyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Aplicaciones Científicas De Investigación
1H-Indole-1-acetamide, N,N-diethyl-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential antiviral and antimicrobial properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its anticancer and anti-inflammatory activities, which could lead to new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-acetamide, N,N-diethyl-2-methyl- involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, enzyme inhibition, and gene expression. This binding can lead to the modulation of immune responses, inhibition of viral replication, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1H-Indole-1-acetamide, N,N-diethyl-2-methyl- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 1H-Indole-1-acetamide, N,N-diethyl-2-methyl- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
163629-06-9 |
|---|---|
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(2-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C15H20N2O/c1-4-16(5-2)15(18)11-17-12(3)10-13-8-6-7-9-14(13)17/h6-10H,4-5,11H2,1-3H3 |
Clave InChI |
MPRMWLVHRHZLML-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CN1C(=CC2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


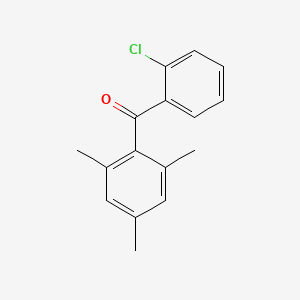
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)
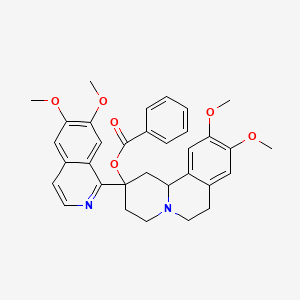
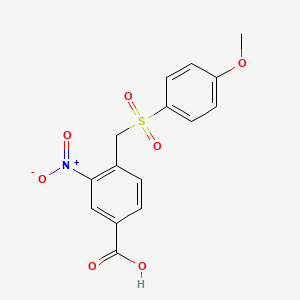
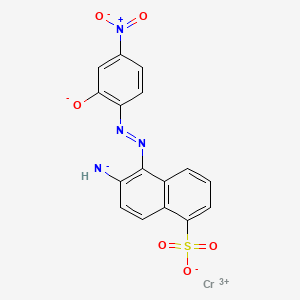
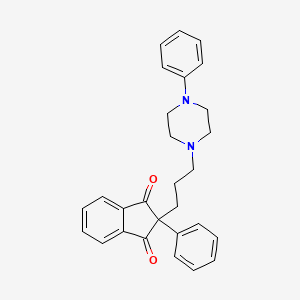
![8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12793355.png)
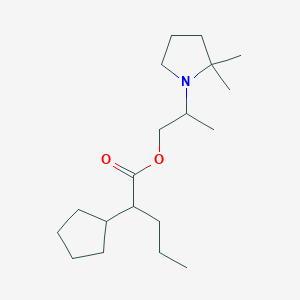
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
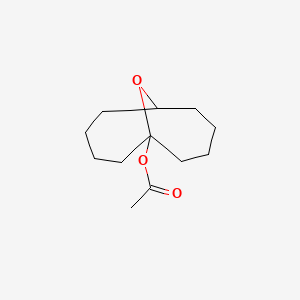
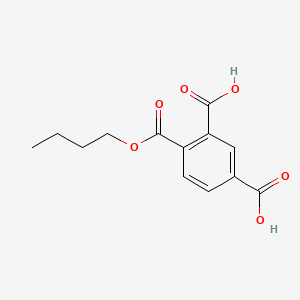
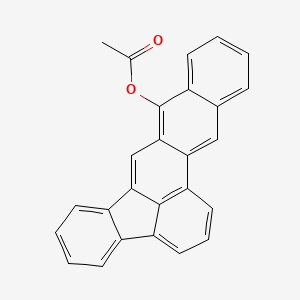
![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)
